Cas no 201287-01-6 (Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate)

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate is a substituted indole derivative with a methyl ester group at the 5-position and an isopropyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its indole core structure is significant for biologically active molecules, offering potential applications in medicinal chemistry. The ester functionality enhances reactivity for further derivatization, while the isopropyl group may influence steric and electronic properties. The compound is typically characterized by NMR, HPLC, or mass spectrometry to ensure purity and structural integrity. Proper handling under controlled conditions is recommended due to its synthetic utility.
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate structure
201287-01-6 structure
商品名:Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
CAS番号:201287-01-6
MF:C13H15NO2
メガワット:217.263703584671
MDL:MFCD24607402
CID:5041469
PubChem ID:22663178

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
    • Methyl 3-isopropyl-1H-indole-5-carboxylate
    • Methyl 3-isopropyl-1 H-indole-5-carboxylate
    • methyl 3-propan-2-yl-1H-indole-5-carboxylate
    • CS-0161224
    • BS-44832
    • DB-431107
    • EN300-215868
    • PKEMGUHPRJFIGA-UHFFFAOYSA-N
    • D80878
    • 201287-01-6
    • MFCD24607402
    • SCHEMBL1553757
    • Methyl3-(propan-2-yl)-1H-indole-5-carboxylate
    • BIA28701
    • MDL: MFCD24607402
    • インチ: 1S/C13H15NO2/c1-8(2)11-7-14-12-5-4-9(6-10(11)12)13(15)16-3/h4-8,14H,1-3H3
    • InChIKey: PKEMGUHPRJFIGA-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=CC2=C(C=1)C(=CN2)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 217.110278721g/mol
  • どういたいしつりょう: 217.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.1
  • 疎水性パラメータ計算基準値(XlogP): 3

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NB344-200mg
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%
200mg
3494.0CNY 2021-07-17
Enamine
EN300-215868-0.05g
methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%
0.05g
$444.0 2023-09-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01028520-250mg
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%
250mg
¥1048.0 2022-03-01
Chemenu
CM333861-1g
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%+
1g
$1413 2021-08-18
Enamine
EN300-215868-2.5g
methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%
2.5g
$4000.0 2023-09-16
Enamine
EN300-215868-5.0g
methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%
5g
$7904.0 2023-05-31
Enamine
EN300-215868-10.0g
methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%
10g
$15428.0 2023-05-31
Chemenu
CM333861-250mg
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%+
250mg
$160 2023-02-02
Aaron
AR01BCNT-1g
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate
201287-01-6 95%
1g
$288.00 2025-02-11
abcr
AB563474-250mg
Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate; .
201287-01-6
250mg
€238.30 2024-08-02

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate 関連文献

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylateに関する追加情報

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS No. 201287-01-6): A Comprehensive Overview

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS No. 201287-01-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate consists of an indole core with a methyl ester group and an isopropyl substituent at the 3-position. The indole scaffold is a well-known privileged structure in medicinal chemistry, often found in bioactive molecules with diverse biological activities. The presence of the methyl ester and isopropyl groups imparts specific physicochemical properties that can influence the compound's pharmacokinetics and pharmacodynamics.

Recent studies have highlighted the potential of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate key inflammatory pathways, such as NF-κB and MAPK, has been extensively investigated.

In addition to its anti-inflammatory effects, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate has shown promise in cancer research. Studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. The mechanism of action involves the modulation of signaling pathways such as PI3K/Akt and JAK/STAT, which are crucial for cancer cell survival and proliferation.

The pharmacokinetic properties of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate have also been studied to ensure its suitability for drug development. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it demonstrates good plasma stability, which are essential characteristics for a potential drug candidate.

Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate in human subjects. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical investigations.

Beyond its therapeutic applications, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate has also found use in chemical synthesis and material science. Its unique structural features make it a valuable building block for the synthesis of more complex molecules with diverse functionalities. In material science, it has been explored as a precursor for the development of novel polymers and functional materials with potential applications in electronics and biotechnology.

In conclusion, Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate (CAS No. 201287-01-6) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.

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